molecular formula C9H10Br2O4 B12734753 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione CAS No. 60012-87-5

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione

Cat. No.: B12734753
CAS No.: 60012-87-5
M. Wt: 341.98 g/mol
InChI Key: FIUZOPYFJAYFQM-UHFFFAOYSA-N
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Description

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves the bromination of a precursor molecule. A common method might include the reaction of a spirocyclic ketone with bromine in the presence of a catalyst or under specific conditions to achieve the desired bromomethyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.

    Oxidation Reactions: The compound can be oxidized to introduce new functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with new functional groups replacing the bromomethyl groups.

    Reduction: The corresponding spirocyclic compound with methyl groups.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Use in the production of polymers or other materials.

Mechanism of Action

The mechanism of action for 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific application. In chemical reactions, the bromomethyl groups are reactive sites that can undergo various transformations. In biological systems, if applicable, the compound might interact with specific enzymes or receptors, leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    3,8-Dimethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Similar structure but with methyl groups instead of bromomethyl groups.

    3,8-Dichloromethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Chloromethyl groups instead of bromomethyl groups.

Uniqueness

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is unique due to the presence of bromomethyl groups, which can impart different reactivity and properties compared to its analogs with other substituents.

Properties

CAS No.

60012-87-5

Molecular Formula

C9H10Br2O4

Molecular Weight

341.98 g/mol

IUPAC Name

3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C9H10Br2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2

InChI Key

FIUZOPYFJAYFQM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C12CC(OC2=O)CBr)CBr

Origin of Product

United States

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